Potassium o-phenolsulfonate is a chemical compound that belongs to the class of phenolsulfonates. It is formed by the sulfonation of o-phenol, resulting in a sulfonate group attached to the aromatic ring. This compound is typically used in various chemical applications due to its unique properties, including solubility in water and its ability to form stable complexes with metal ions. Potassium o-phenolsulfonate is characterized by its chemical formula, which can be represented as C₆H₅KNaO₃S, indicating the presence of potassium and sodium ions, along with the phenolic structure.
For example, potassium o-phenolsulfonate reacts with bromine in acidic conditions, leading to quantitative consumption of bromine and formation of brominated products .
The synthesis of potassium o-phenolsulfonate generally involves the following steps:
This method allows for efficient production while maintaining the integrity of the phenolic structure.
Potassium o-phenolsulfonate's unique ortho-positioning of the sulfonate group distinguishes it from its para and simpler counterparts, influencing its chemical reactivity and application scope.
Studies on interaction mechanisms involving potassium o-phenolsulfonate focus on its role as a ligand in coordination chemistry. Its interactions with metal ions have been shown to stabilize certain compounds, enhancing their solubility and reactivity. For instance, research has demonstrated that it can modulate the solvation structure of hydrated zinc ions in battery applications, improving performance by minimizing side reactions .
Furthermore, interaction studies reveal that potassium o-phenolsulfonate can impact the electrochemical behavior of metal electrodes, which is significant for developing more efficient energy storage systems.
Several compounds share structural similarities with potassium o-phenolsulfonate, including:
| Compound | Structure Type | Solubility |
Historical Synthesis PathwaysThe historical development of potassium o-phenolsulfonate synthesis traces back to fundamental aromatic sulfonation processes established in the late 19th and early 20th centuries [27]. The classical synthesis pathway involves the direct sulfonation of phenol using concentrated sulfuric acid under controlled temperature conditions [27] [28]. The mechanism proceeds through electrophilic aromatic substitution, where sulfur trioxide acts as the electrophile generated from the acid-base equilibrium between two molecules of sulfuric acid [27]. The historical synthesis begins with the formation of the electrophilic species through the reaction: 2H₂SO₄ ⇌ SO₃ + HSO₄⁻ + H₃O⁺ [27]. The sulfur trioxide subsequently attacks the electron-rich benzene ring of phenol, with the hydroxyl group serving as an activating and ortho-para directing substituent [27] [28]. At lower temperatures (288-293 K), the kinetically controlled ortho isomer predominates, while higher temperatures (373 K) favor the thermodynamically controlled para isomer [27]. Early industrial implementations utilized the benzene sulfonation process, which involved four major chemical reactions [33] [34]. The process commenced with sulfonation of benzene using sulfuric acid at temperatures ranging from 150 to 170 degrees Celsius [33]. This was followed by neutralization with sodium sulfite to form sodium benzene sulfonate, fusion with sodium hydroxide to produce sodium phenoxide, and finally acidification with sulfuric acid to yield crude phenol [33].
The conversion to potassium o-phenolsulfonate required subsequent neutralization of the o-phenolsulfonic acid with potassium hydroxide [21]. Historical purification methods involved multiple recrystallization steps from distilled water, followed by drying at temperatures not exceeding 110 degrees Celsius to prevent decomposition [21] [35]. Modern Catalytic ApproachesContemporary synthesis of potassium o-phenolsulfonate has evolved to incorporate advanced catalytic methodologies that enhance selectivity and efficiency [13] [14]. Modern catalytic approaches utilize sulfonic acid-functionalized solid catalysts, which offer significant advantages over traditional homogeneous systems [13] [15]. Recent developments include the use of sulfonated hypercrosslinked polymers produced using chlorosulfonic acid as both a polymerization catalyst and sulfonation agent [18]. This innovative approach consolidates conventional two-step processes into a single operation, reducing synthesis time from 5-6 days to less than 24 hours [18]. The process involves the simultaneous formation of the polymer network and incorporation of sulfonic acid groups, achieving high catalytic activity with excellent chemical and thermal stability [18]. Sulfonic acid-functionalized halloysite nanotube catalysts (Hal-Py-SO₃H) represent another significant advancement in modern catalytic synthesis [14]. These nanocatalysts demonstrate robust stability through multiple recycling processes while maintaining high efficiency under environmentally sustainable conditions [14]. The preparation involves modification of halloysite nanotubes with pyridine groups followed by sulfonation to introduce sulfonic acid functionality [14].
The synthesis of sulfonated carbon catalysts using 5-(hydroxymethyl)furfural and 4-hydroxybenzenesulfonic acid provides an alternative route for producing sulfonating agents [13]. This method involves heating the reactants at 358 K for 2 hours, followed by carbonization and sulfonation in concentrated sulfuric acid at 443 K for 12 hours [13]. The resulting material exhibits strong surface acid sites suitable for various organic transformations [13]. Advanced catalytic systems also incorporate phosphomolybdate complexes with different counter cations, demonstrating varying catalytic activities depending on the metal center [16]. Aluminum-containing phosphomolybdate (AlPMo) shows the highest efficiency, achieving 92% conversion with excellent selectivity under aerobic conditions [16]. Purification Techniques and Quality Control MeasuresModern purification of potassium o-phenolsulfonate employs sophisticated analytical techniques combined with traditional crystallization methods [21] [22] [35]. High-performance liquid chromatography with paired ion methodology using tetrabutylammonium as the counterion provides effective separation and quantification [22]. This method successfully separates potassium o-phenolsulfonate from related compounds and impurities, including different isomers of phenolsulfonic acid salts [22]. The purification process begins with multiple recrystallization steps from distilled water [21] [35]. Anhydrous potassium o-phenolsulfonate represents the stable form at room temperature, requiring careful drying at 110 degrees Celsius to remove moisture while preventing thermal decomposition [21] [35]. Exposure to laboratory air of 20-30% humidity results in moisture absorption of 0.03-0.05%, which can be readily removed under controlled heating conditions [35].
Bromometric analysis serves as the primary method for purity determination, achieving precision within ±0.1% for high-quality preparations [35]. The method involves reaction with bromine at 0-4 degrees Celsius for 15 minutes, followed by determination of excess bromine through iodometric titration [35]. Electrometric titration provides corroborative evidence of purity, with results typically agreeing within 0.2% of bromometric values [35]. Ion chromatography offers enhanced sensitivity for trace analysis of potassium o-phenolsulfonate in complex matrices . Calibration curves with correlation coefficients exceeding 0.99 should be validated using spiked samples to account for matrix effects . For trace-level detection, liquid chromatography-tandem mass spectrometry with negative ion mode enhances analytical sensitivity . Quality control measures include stability testing across various pH conditions, with optimal stability observed at pH 5-7 in buffered solutions at 25 degrees Celsius, maintaining greater than 95% stability over 30 days . Degradation occurs at pH values exceeding 9 due to hydrolysis of the sulfonate group, while pH values below 3 reduce solubility through protonation of the phenolic hydroxyl group . Spectroscopic characterization employs Fourier-transform infrared spectroscopy to confirm structural integrity, with characteristic sulfonic acid stretching vibrations observed at 1030 cm⁻¹ [40]. Nuclear magnetic resonance spectroscopy provides additional structural confirmation, with aromatic proton shifts appearing at δ 7.2-7.8 ppm . The combination of these analytical methods ensures comprehensive quality assessment and product consistency in industrial production [35] [40].
The thermal decomposition mechanism involves the sequential breakdown of the sulfonate group followed by the phenolic moiety. Pyrolysis studies of related phenolsulfonate compounds indicate that the initial decomposition step involves the cleavage of the sulfur-oxygen bonds, releasing sulfur dioxide and forming phenolic intermediates [3]. At higher temperatures, the aromatic ring system undergoes further degradation, producing volatile organic compounds and carbonaceous residues. Solubility Dynamics in Aqueous and Organic MediaThe solubility characteristics of potassium o-phenolsulfonate demonstrate the compound's strong hydrophilic nature, attributed to the presence of both ionic sulfonate groups and phenolic hydroxyl functionality. The compound exhibits exceptional solubility in polar protic solvents while showing limited solubility in nonpolar organic media. Aqueous solubility of potassium o-phenolsulfonate is remarkably high, exceeding 50 grams per 100 grams of water at 25°C [4] [5]. This high solubility results from the favorable interaction between the charged phenolsulfonate anion and water molecules through both electrostatic interactions and hydrogen bonding. The solubility increases significantly with temperature, reaching values exceeding 80 grams per 100 grams of water at 100°C [4]. The temperature dependence of aqueous solubility follows typical ionic compound behavior, with solubility increasing approximately linearly with temperature in the range of 25-100°C. This behavior is consistent with the endothermic nature of the dissolution process, where increased thermal energy facilitates the breaking of ionic interactions in the solid state and promotes solvation [5]. Organic solvent solubility varies dramatically depending on the polarity and hydrogen bonding capacity of the solvent. In polar protic solvents such as ethanol and methanol, potassium o-phenolsulfonate demonstrates moderate solubility, typically ranging from 5-15 grams per 100 grams of solvent [6]. The solubility in these solvents is attributed to the ability of alcohol molecules to solvate both the potassium cation and the phenolsulfonate anion through hydrogen bonding and dipole interactions. Table 2: Solubility Dynamics in Aqueous and Organic Media
In polar aprotic solvents such as acetone, the solubility decreases significantly to less than 5 grams per 100 grams of solvent. This reduced solubility reflects the inability of aprotic solvents to effectively solvate the ionic components of the compound, particularly the potassium cation which requires coordination with electron-donating species [7]. Nonpolar organic solvents including benzene, chloroform, and diethyl ether exhibit minimal solubility for potassium o-phenolsulfonate, typically less than 0.1 grams per 100 grams of solvent [7]. This insolubility is expected given the highly ionic nature of the compound and the inability of nonpolar solvents to stabilize charged species through solvation. The solubility behavior of potassium o-phenolsulfonate in mixed solvent systems demonstrates interesting characteristics. Water-alcohol mixtures often show enhanced solubility compared to pure alcohols, indicating synergistic solvation effects. The presence of water facilitates the dissociation of the ionic compound while alcohol molecules provide additional solvation for the organic portions of the phenolsulfonate anion. Solution stability studies indicate that potassium o-phenolsulfonate solutions remain stable across a wide range of concentrations and temperatures when properly stored. The compound does not exhibit significant hydrolysis or decomposition in aqueous solution under normal conditions, maintaining its integrity for extended periods [2]. pH-Dependent Dissociation CharacteristicsThe dissociation behavior of potassium o-phenolsulfonate is governed by the presence of two ionizable groups: the sulfonic acid group and the phenolic hydroxyl group. These groups exhibit markedly different acidic strengths, resulting in distinct pH-dependent dissociation patterns that significantly influence the compound's chemical behavior and applications. Sulfonic acid group dissociation occurs completely across the entire pH range studied, with the sulfonic acid group behaving as a strong acid with a pKa value approaching zero or negative values . This complete dissociation is characteristic of aromatic sulfonic acids, where the electron-withdrawing effect of the aromatic ring system and the resonance stabilization of the sulfonate anion contribute to the strong acidic character . The phenolic hydroxyl group exhibits weaker acidic properties, with a pKa value estimated to be approximately 8.7 based on electrometric studies of similar phenolsulfonate compounds [2]. This value is consistent with the acidic strength of substituted phenols, where the electron-withdrawing sulfonate group in the ortho position significantly enhances the acidity of the phenolic hydroxyl compared to unsubstituted phenol (pKa ≈ 10.0) [9]. Table 3: pH-Dependent Dissociation Characteristics
The pH-dependent speciation of potassium o-phenolsulfonate demonstrates a clear transition from the singly charged phenolsulfonate anion (HPS⁻) to the doubly charged phenolate-sulfonate anion (PS²⁻) as the pH increases through the phenolic pKa region. This transition is accompanied by significant changes in the compound's chemical reactivity, buffer capacity, and spectroscopic properties [2]. Buffer capacity studies reveal that potassium o-phenolsulfonate solutions exhibit maximum buffering capacity in the pH range of 7.7 to 9.7, centered around the phenolic pKa value [2]. The buffer capacity is influenced by the concentration of the compound and the presence of other ionic species in solution. Solutions containing equimolar amounts of the singly and doubly charged species provide optimal buffering performance [10]. The thermodynamic parameters associated with the phenolic dissociation process have been determined through temperature-dependent electromotive force measurements. For the dissociation reaction HPS⁻ → H⁺ + PS²⁻, the standard free energy change (ΔF°) at 25°C is approximately 32,200 J/mol, with an associated enthalpy change (ΔH°) of -450 J/mol and entropy change (ΔS°) of -109 J/mol·K [2]. Hydrolysis considerations become important at elevated temperatures and extreme pH conditions. At 25°C, less than 0.3 percent of the doubly charged phenolate-sulfonate ion undergoes hydrolysis in typical buffer solutions [2]. However, at higher temperatures (above 40°C), hydrolysis effects become more pronounced and must be considered in accurate pH calculations. The dissociation kinetics of the phenolic group are rapid, with equilibrium established within seconds of pH adjustment. This rapid equilibration makes potassium o-phenolsulfonate suitable for applications requiring immediate pH response, such as analytical buffer systems and pH indicators [2]. Ionic strength effects influence the apparent dissociation constants through activity coefficient variations. The phenolic dissociation constant shows a linear dependence on ionic strength, with the apparent pKa decreasing as ionic strength increases [2]. This behavior is consistent with the Debye-Hückel theory for ionic solutions and must be considered in precise pH measurements. Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 1
Exact Mass 211.95456129 g/mol
Monoisotopic Mass 211.95456129 g/mol
Heavy Atom Count 12
UNII
VN2358P27Y
Dates
Last modified: 08-10-2024
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